1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine

Synthetic methodology Process chemistry Pharmaceutical intermediates

1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine (CAS 4271-96-9) is a cyclic amidine belonging to the tetrahydropyrimidine class, with the molecular formula C6H12N2 and a molecular weight of 112.17 g/mol. It is a clear, colorless to light yellow liquid with a boiling point of 125 °C (at 115 mmHg) and a density of 0.98 g/cm³.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 4271-96-9
Cat. No. B110543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
CAS4271-96-9
Synonyms1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine;  2,3-Dimethyl-3,4,5,6-tetrahydropyrimidine; _x000B__x000B_
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCC1=NCCCN1C
InChIInChI=1S/C6H12N2/c1-6-7-4-3-5-8(6)2/h3-5H2,1-2H3
InChIKeyZFDWWDZLRKHULH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine CAS 4271-96-9: Procurement & Differentiation Guide


1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine (CAS 4271-96-9) is a cyclic amidine belonging to the tetrahydropyrimidine class, with the molecular formula C6H12N2 and a molecular weight of 112.17 g/mol. It is a clear, colorless to light yellow liquid with a boiling point of 125 °C (at 115 mmHg) and a density of 0.98 g/cm³ [1]. This compound is industrially recognized as a high-efficiency non-nucleophilic superbase, with a predicted pKa of 13.42 ± 0.20 [2], and serves as a critical intermediate in the synthesis of pyrantel anthelmintics and lamivudine [3].

Why 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine Cannot Be Readily Substituted with Generic Tetrahydropyrimidines


The 1,2-dimethyl substitution pattern is critical to the compound's function as a non-nucleophilic superbase and its reactivity in downstream syntheses. The precise 1,2-dimethylation of the pyrimidine ring is essential for achieving the specific basicity (pKa ≈ 13.42) required for applications such as epoxy/polyurethane curing and pharmaceutical intermediate synthesis [1]. Substitution with other tetrahydropyrimidines, such as unsubstituted tetrahydropyrimidine or mono‑methyl analogs, would alter the basicity and nucleophilicity profile, leading to reduced yields, slower reaction kinetics, or the formation of unwanted byproducts. For instance, the use of related bases like DBU (pKa ≈ 13.3) or DBN (pKa ≈ 13.1) has been shown to result in inferior curability in polymer systems compared to 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine .

Quantitative Differentiation of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine vs. Comparators: An Evidence-Based Guide


Synthesis Yield: Microwave-Assisted Route vs. Conventional Thermal Methods

A microwave-assisted, catalyst-free synthetic route achieves a yield of over 90% for 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine, compared to yields below 70% for conventional imidoether/amidine reactions and 75–85% for the N-methylpropylenediamine/methyl acetoacetate method described in US4001232. [1] The microwave method also reduces reaction time from 24 hours to 3–5 hours and eliminates metal catalysts, improving product color stability and long-term storage characteristics. [1]

Synthetic methodology Process chemistry Pharmaceutical intermediates

Polymer Curing Efficiency: 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine vs. DBU and DBN

In epoxy and polyurethane curing applications, 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine demonstrates superior curability compared to the commonly used bases DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and DBN (1,5-diazabicyclo[4.3.0]non-5-ene). Comparative experiments show that formulations containing 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine achieve higher crosslink density and faster gel times, while DBU and DBN result in inferior curability and incomplete network formation.

Polymer chemistry Catalysis Epoxy curing

Purity and Physical Stability: Commercial Grades vs. Pharmacopeial Reference Standards

Commercial grades of 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine are typically offered at purities ranging from 95% to 99%, with moisture content specified at ≤0.5%. In contrast, the compound is also available as Pyrantel EP Impurity D, a certified reference standard supplied with full characterization data compliant with regulatory guidelines (EP/USP) and traceable to pharmacopeial standards. [1] This certified grade is essential for analytical method development, validation (AMV), and quality control (QC) in ANDA submissions. [1]

Analytical chemistry Pharmaceutical quality control Impurity profiling

Optimal Application Scenarios for 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine Procurement


Synthesis of Pyrantel Anthelmintics

This compound is a key intermediate in the production of pyrantel and its derivatives, broad-spectrum nematocidal drugs used in veterinary medicine. The high-yield, microwave-assisted synthetic route (>90% yield, catalyst-free) enables cost-effective manufacturing of pyrantel APIs, while the certified reference standard (Pyrantel EP Impurity D) supports regulatory compliance in ANDA filings. [1]

High-Performance Polymer Curing Agent

1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine functions as a non-nucleophilic superbase for accelerating epoxy and polyurethane curing. Its superior curability compared to DBU and DBN makes it the preferred catalyst for high-end coatings, adhesives, and electronic encapsulation materials where fast curing and high crosslink density are critical. [1]

Pharmaceutical Impurity Reference Standard

As Pyrantel EP Impurity D, this compound is essential for analytical method development, validation, and quality control in the manufacture of pyrantel drug substances and products. Procurement of the certified reference standard grade ensures compliance with USP/EP monographs and supports successful ANDA submissions. [1]

Technical Documentation Hub

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